2-Ethoxypyridine-3,4-diamine
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Overview
Description
3,4-Diamino-2-ethoxypyridine: is an organic compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of two amino groups at positions 3 and 4, and an ethoxy group at position 2 on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-2-ethoxypyridine can be achieved through various methods. One common approach involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at low temperatures (around -78°C). This process produces 3,4-pyridynes, which upon heating to 75°C, undergo regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 .
Industrial Production Methods: Industrial production methods for 3,4-Diamino-2-ethoxypyridine typically involve large-scale synthesis using similar regioselective lithiation and Grignard reagent addition techniques. The process is adapted into continuous flow setups to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diamino-2-ethoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products:
Oxidation: Nitro derivatives of 3,4-Diamino-2-ethoxypyridine.
Reduction: Amino derivatives.
Substitution: Substituted pyridines with various functional groups.
Scientific Research Applications
3,4-Diamino-2-ethoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Diamino-2-ethoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
3,4-Diaminopyridine: Similar structure but lacks the ethoxy group.
2,4-Diamino-6-ethoxypyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
3,4-Diamino-2-methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 3,4-Diamino-2-ethoxypyridine is unique due to the presence of both amino and ethoxy groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
1187732-75-7 |
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Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-ethoxypyridine-3,4-diamine |
InChI |
InChI=1S/C7H11N3O/c1-2-11-7-6(9)5(8)3-4-10-7/h3-4H,2,9H2,1H3,(H2,8,10) |
InChI Key |
AFQKVMQKBJOHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=CC(=C1N)N |
Origin of Product |
United States |
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